molecular formula C13H11N3O2 B2921975 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88883-77-6

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2921975
CAS No.: 88883-77-6
M. Wt: 241.25
InChI Key: UACMVISDTWGEFG-UHFFFAOYSA-N
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Description

2-[2-(1H-Imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound of interest in medicinal chemistry research, with a molecular formula of C13H11N3O2 and a molecular weight of 241.25 g/mol . It features a phthalimide (isoindole-1,3-dione) scaffold linked to an imidazole heterocycle via an ethylene bridge. The phthalimide core is a privileged structure in drug discovery, known for its multifaceted biological activities and presence in several clinically used agents . Derivatives of isoindole-1,3-dione are extensively investigated for their potential in neurodegenerative disease research. Specifically, structurally similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the development of therapies for Alzheimer's disease . Beyond neuroscience, the phthalimide pharmacophore is also recognized for its analgesic and anti-inflammatory potential, as evidenced by related compounds showing efficacy across various preclinical pain models, including neurogenic and neuropathic pain . Furthermore, molecular frameworks combining isoindolinone with nitrogen-containing heterocycles like benzimidazole have been explored as potent inhibitors of enzymes such as urease . This body of research underscores the value of this compound as a versatile building block for designing and synthesizing novel bioactive molecules for various research applications. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[2-(1H-imidazol-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACMVISDTWGEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield amines .

Scientific Research Applications

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

Compound 16 ():
  • Structure : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione.
  • Synthesis : Reflux with ethylenediamine in dioxane (95% yield).
  • Key Features : A phenyl ring bridges the phthalimide and 2-methylimidazole groups.
  • Differentiation : The phenyl spacer increases rigidity and may reduce solubility compared to the target compound’s flexible ethyl chain.
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione ():
  • Structure : Phthalimide linked to a 4,5-diphenylimidazole via a phenyl group.
  • Synthesis : Cyclization of benzil and phthalic anhydride (85% yield).
Thalidomide ():
  • Structure : 2-(2,6-Dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione.
  • Differentiation: Replaces the imidazole-ethyl group with a glutarimide ring, conferring immunomodulatory activity but notorious teratogenicity.
2-{(1-Phenylethyl-1H-benzo[d]imidazol-2-yl)methyl}isoindoline-1,3-dione ():
  • Structure : Benzimidazole linked via a methyl group to phthalimide.
  • Synthesis: Leuckart reaction with acetophenone under microwave irradiation.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Density (g/cm³) pKa Reference
Target Compound ~287.28* N/A ~1.3* ~1.0–2.0* -
Compound 16 () 303.32 215–217 N/A N/A
Compound 17b () 433.47 208–210 N/A N/A
Thalidomide () 258.23 269–271 N/A 10.4 (imide)
Folpet () 296.57 N/A N/A N/A

*Predicted based on analogs (e.g., : density 1.323; pKa 1.03).

Biological Activity

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that combines imidazole and isoindole moieties. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H11N3O2\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{2}

Key Features:

  • Imidazole Ring: Contributes to biological interactions due to its ability to coordinate with metal ions.
  • Isoindole Moiety: Enhances the compound's stability and biological compatibility.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Nucleic Acid Interaction: The compound may bind to DNA/RNA structures, affecting their function and stability.
  • Metal Ion Coordination: Its capacity to coordinate with metal ions can influence enzymatic activities and cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

Pathogen TypeActivityReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaLow inhibition
Fungal strainsSignificant inhibition

Anticancer Properties

Recent studies have explored the compound's anticancer potential. The results suggest that it may induce apoptosis in cancer cells through various pathways.

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
MCF7 (Breast)25DNA damage

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Activity: A study evaluated the compound against a panel of bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus, indicating its potential as an antibacterial agent.
    • Methodology: Disc diffusion method was employed.
    • Findings: Zones of inhibition ranged from 10 to 15 mm depending on concentration.
  • Anticancer Efficacy in vitro: Another study assessed the cytotoxic effects on various cancer cell lines using MTT assays. The compound demonstrated selective toxicity towards cancer cells compared to normal cells.
    • Methodology: MTT assay for cell viability.
    • Findings: Significant reduction in viability was observed in treated cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved by varying solvents (e.g., ethanol or acetic acid), reaction times, and stoichiometric ratios. For example, refluxing equimolar solutions of precursors in ethanol (as in ) yielded 72% purity. Thin-layer chromatography (TLC) with hexane:ethyl acetate (60:40) can monitor reaction progress (Rf = 0.77, as in ). Recrystallization from DMF/acetic acid mixtures () may further enhance purity.

Q. What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • 1H NMR : Analyze proton environments (e.g., δ 11.78 ppm for NH groups in DMSO-d6, ).
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., CCDC 1017262 in ).
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
    • Comparative analysis with computational models (e.g., DFT) can validate experimental data .

Q. How can tautomeric forms of the compound be identified and quantified in solution?

  • Methodological Answer : Variable-temperature NMR (e.g., in DMSO-d6) can detect dynamic tautomerism by observing proton shifts at different temperatures. Computational studies (e.g., Gaussian software) can predict stable tautomers based on Gibbs free energy differences. highlights tautomeric mixtures (Compounds 2a/2a’ and 3a/3a’) with distinct melting points and Rf values .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s biological activity and molecular targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with imidazole-sensitive targets (e.g., cytochrome P450) using UV-Vis kinetics.
  • Molecular docking : Simulate binding affinities with proteins (e.g., using AutoDock Vina). notes its potential as an acylating agent, suggesting nucleophilic attack mechanisms.
  • Cellular assays : Measure cytotoxicity or antifungal activity via microdilution (as in ’s antibacterial protocols) .

Q. How can environmental degradation pathways be studied under simulated conditions?

  • Methodological Answer : Design accelerated degradation studies using HPLC or LC-MS to track breakdown products under varying pH, UV light, or microbial exposure. ’s environmental fate framework recommends analyzing abiotic/biotic transformations and ecotoxicological impacts via OECD guidelines .

Q. Which computational approaches predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., π-π stacking in ).
  • Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding over nanosecond timescales.
  • QSAR models : Corrogate substituent effects on bioactivity using regression analysis .

Q. How should researchers address discrepancies in reported biological activities or physicochemical properties?

  • Methodological Answer : Systematically replicate experiments under controlled conditions (e.g., randomized block designs, ). Use meta-analysis to reconcile data conflicts, ensuring variables like solvent polarity (e.g., DMSO vs. ethanol) and temperature are standardized. Cross-validate findings via orthogonal techniques (e.g., XRD vs. NMR for tautomerism) .

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